molecular formula C9H8F2O B13592867 2-(2,6-Difluorophenyl)propanal

2-(2,6-Difluorophenyl)propanal

Cat. No.: B13592867
M. Wt: 170.16 g/mol
InChI Key: QDRJMJHCIFQJPA-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)propanal is an organic compound with the molecular formula C9H8F2O. It is characterized by the presence of a difluorophenyl group attached to a propanal moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Friedel-Crafts acylation reaction, where 2,6-difluorobenzoyl chloride reacts with propanal in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of 2-(2,6-Difluorophenyl)propanal may involve large-scale Friedel-Crafts acylation processes, optimized for high yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(2,6-Difluorophenyl)propanoic acid.

    Reduction: 2-(2,6-Difluorophenyl)propanol.

    Substitution: Various substituted difluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,6-Difluorophenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)propanal involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes through its aldehyde group, forming covalent bonds with nucleophilic residues in the active site. This interaction can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzaldehyde: Similar structure but lacks the propanal moiety.

    2,6-Difluorophenylacetic acid: Contains a carboxylic acid group instead of an aldehyde.

    2,6-Difluorophenol: Contains a hydroxyl group instead of an aldehyde.

Uniqueness

2-(2,6-Difluorophenyl)propanal is unique due to the presence of both the difluorophenyl group and the propanal moiety. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2-(2,6-difluorophenyl)propanal

InChI

InChI=1S/C9H8F2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-6H,1H3

InChI Key

QDRJMJHCIFQJPA-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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